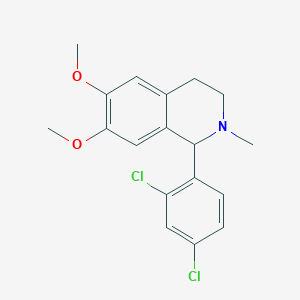![molecular formula C18H23N5O2S2 B5401870 N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5401870.png)
N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a phenylsulfanyl group, which is known to enhance its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the introduction of the phenylsulfanyl group. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often require specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted phenylsulfanyl compounds
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a crucial role in its biological activity by enhancing its binding affinity to target proteins. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,4-phenylenediamine oxalate
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N,N-Dimethyl-L-phenylalanine
Uniqueness
Compared to these similar compounds, N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE stands out due to its unique thiadiazole ring and phenylsulfanyl group, which confer distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
1-N,1-N-dimethyl-4-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S2/c1-22(2)18(25)23-10-8-13(9-11-23)16(24)19-17-21-20-15(27-17)12-26-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOBLMVWBHTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5401791.png)
![3-hydroxy-3-{[(3-hydroxypropyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5401801.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B5401813.png)
![(1R)-2-{4-[(2-hydroxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxo-1-phenylethanol](/img/structure/B5401819.png)
![(2S)-N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B5401826.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5401829.png)
![1-[2-(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5401831.png)
![N-cyclopentyl-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide](/img/structure/B5401834.png)
![2-ethyl-7-(3-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401845.png)
![3-ethyl-2-[(Z)-2-methoxyprop-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate](/img/structure/B5401857.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B5401859.png)

![(3R,4R)-4-(hydroxymethyl)-1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-ol](/img/structure/B5401881.png)
![1H-pyrazol-5-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone](/img/structure/B5401888.png)
